molecular formula C8H8ClNO3 B8799655 Methyl 3-chloro-5-methoxypicolinate

Methyl 3-chloro-5-methoxypicolinate

Cat. No.: B8799655
M. Wt: 201.61 g/mol
InChI Key: IDRRUGLMXSICRS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methoxypicolinate is a heteroaromatic ester featuring a pyridine ring substituted with chlorine at position 3 and a methoxy group at position 5, with a methyl ester at position 2. Such picolinates are critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to modulate electronic and steric properties, influencing reactivity and biological activity .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 3-chloro-5-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,1-2H3

InChI Key

IDRRUGLMXSICRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and reactivity profiles:

Compound Name Molecular Formula Substituents (Position) Key Features Reference
Methyl 3-chloro-5-methoxypicolinate Not provided Cl (3), OMe (5), COOMe (2) Electron-withdrawing Cl and donating OMe N/A
Methyl 3-fluoro-5-hydroxypicolinate C₇H₆FNO₃ F (3), OH (5), COOMe (2) Polar OH enhances solubility; F increases electronegativity
Methyl 3-chloro-5-formylpicolinate C₈H₆ClNO₃ Cl (3), CHO (5), COOMe (2) Formyl group (CHO) enhances electrophilicity
Methyl 6-chloro-5-methylpicolinate Not provided Cl (6), Me (5), COOMe (2) Steric hindrance from Me; Cl at position 6
Methyl 6-chloro-3-methylpicolinate Not provided Cl (6), Me (3), COOMe (2) Cl and Me substituents alter ring electronics

Key Observations :

  • Substituent Position : Chlorine at position 3 (as in the target compound) vs. 6 (in analogs) affects electronic distribution. Position 3-Cl likely deactivates the pyridine ring more strongly due to proximity to the ester group.
  • Functional Groups: Methoxy (OMe): Electron-donating, increases stability and solubility in non-polar solvents compared to polar hydroxyl (OH) groups . Formyl (CHO): Highly reactive toward nucleophiles, making Methyl 3-chloro-5-formylpicolinate suitable for further derivatization .

Physicochemical Properties

While direct data for this compound is unavailable, trends from analogs suggest:

  • Solubility : Methoxy and hydroxyl groups improve solubility in polar solvents, whereas methyl esters (e.g., in compounds) may reduce it due to increased hydrophobicity .
  • Reactivity :
    • The 3-Cl substituent may direct electrophilic substitution to the para position (position 5), which is already occupied by OMe in the target compound, limiting further reactions.
    • Formyl-substituted analogs () are more reactive toward nucleophilic additions (e.g., hydrazine or Grignard reagents) than methoxy-substituted derivatives.

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